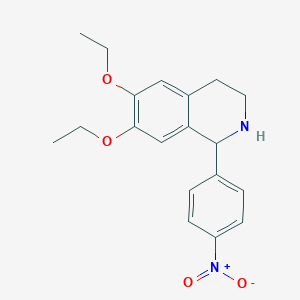![molecular formula C24H20F3N3S B11508774 2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5H-indeno[1,2-d]pyrimidine](/img/structure/B11508774.png)
2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5H-indeno[1,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-DIMETHYL-1-({[4-(TRIFLUOROMETHYL)-5H-INDENO[1,2-D]PYRIMIDIN-2-YL]SULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE is a complex organic compound with a unique structure that includes a trifluoromethyl group, an indeno[1,2-d]pyrimidine moiety, and a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-1-({[4-(TRIFLUOROMETHYL)-5H-INDENO[1,2-D]PYRIMIDIN-2-YL]SULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indeno[1,2-d]pyrimidine core, introduction of the trifluoromethyl group, and the final assembly of the dihydroisoquinoline structure. Common reagents used in these steps include trifluoromethylating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-1-({[4-(TRIFLUOROMETHYL)-5H-INDENO[1,2-D]PYRIMIDIN-2-YL]SULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3,3-DIMETHYL-1-({[4-(TRIFLUOROMETHYL)-5H-INDENO[1,2-D]PYRIMIDIN-2-YL]SULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It might be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-1-({[4-(TRIFLUOROMETHYL)-5H-INDENO[1,2-D]PYRIMIDIN-2-YL]SULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the indeno[1,2-d]pyrimidine moiety may interact with biological receptors or enzymes. The dihydroisoquinoline core could contribute to the compound’s overall bioactivity by facilitating binding to target proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Known for its use in trifluoromethylation reactions.
1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one: Another trifluoromethylating agent with similar reactivity.
5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate: Used in electrophilic trifluoromethylation.
Uniqueness
3,3-DIMETHYL-1-({[4-(TRIFLUOROMETHYL)-5H-INDENO[1,2-D]PYRIMIDIN-2-YL]SULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H20F3N3S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]-4-(trifluoromethyl)-5H-indeno[1,2-d]pyrimidine |
InChI |
InChI=1S/C24H20F3N3S/c1-23(2)12-15-8-4-5-9-16(15)19(30-23)13-31-22-28-20-17-10-6-3-7-14(17)11-18(20)21(29-22)24(25,26)27/h3-10H,11-13H2,1-2H3 |
InChI Key |
AZHVTODGFUOLTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CSC3=NC4=C(CC5=CC=CC=C54)C(=N3)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(3,4-dihydroxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one](/img/structure/B11508692.png)
![ethyl 5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11508696.png)
![2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide](/img/structure/B11508700.png)
![1-{2-fluoro-4-[(1E)-1-(2-phenylhydrazinylidene)ethyl]phenyl}-4-methylpiperazine](/img/structure/B11508706.png)
![3-(4-tert-butylphenyl)-5-[(4-methoxybenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11508707.png)

![3-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11508722.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide](/img/structure/B11508724.png)
![4-(9-ethyl-9H-carbazol-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11508730.png)
![4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B11508734.png)
![N-[(Adamantan-1-YL)methyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide](/img/structure/B11508749.png)
![3,4,5-trimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B11508761.png)
![N-(4-fluorophenyl)-11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11508762.png)
![(4E)-2-(4-fluorophenyl)-4-{[(2-hydroxyethyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11508770.png)
